Product packaging for Octyl pentadecafluorooctanoate(Cat. No.:CAS No. 67699-49-4)

Octyl pentadecafluorooctanoate

Cat. No.: B14479673
CAS No.: 67699-49-4
M. Wt: 526.28 g/mol
InChI Key: VEBKXAIAEQLIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl pentadecafluorooctanoate is a fluorinated ester compound derived from pentadecafluorooctanoic acid (PFOA) . As a member of the per- and polyfluoroalkyl substances (PFAS), this class of chemicals is characterized by a carbon-fluorine backbone, which confers high stability and surface-active properties . Researchers value such fluorinated esters for their potential as synthetic intermediates or as model compounds in environmental and toxicological studies. PFOA and related substances have historically been used as surfactants and emulsifiers in the production of fluoropolymers, found in applications ranging from non-stick coatings to stain-resistant fabrics . It is critical to note that PFOA and its salts are classified as persistent organic pollutants due to their environmental stability and bioaccumulation potential . The International Agency for Research on Cancer (IARC) has classified PFOA as being carcinogenic to humans , and global regulatory measures are in place to restrict their manufacture and use . Consequently, this compound is offered For Research Use Only , specifically for analytical method development, environmental fate studies, or investigations into the behavior of PFAS compounds. It is strictly prohibited for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17F15O2 B14479673 Octyl pentadecafluorooctanoate CAS No. 67699-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67699-49-4

Molecular Formula

C16H17F15O2

Molecular Weight

526.28 g/mol

IUPAC Name

octyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

InChI

InChI=1S/C16H17F15O2/c1-2-3-4-5-6-7-8-33-9(32)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)31/h2-8H2,1H3

InChI Key

VEBKXAIAEQLIIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthetic Chemistry and Structural Modification of Octyl Pentadecafluorooctanoate

Synthetic Pathways for Octyl Pentadecafluorooctanoate (B1229875) and Analogues

The creation of octyl pentadecafluorooctanoate and similar perfluorinated esters relies on specific chemical reactions that join a perfluorinated carboxylic acid with an alcohol.

The most direct route to synthesizing this compound is through the esterification of its parent molecules: pentadecafluorooctanoic acid (PFOA) and 1-octanol (B28484). This reaction typically involves heating the two reactants, often in the presence of an acid catalyst, to form the ester and water.

Esters derived from perfluorocarboxylic acids and unfluorinated alcohols, such as this compound, have been prepared in high yields (85-95%) using direct esterification methods. dtic.mil However, these esters are noted for their hydrolytic instability. dtic.mil A recent development describes an efficient, aqueous emulsion-based esterification process. digitellinc.com In this method, the addition of a long-chain alcohol like octanol (B41247) (less than 2% by volume) to water contaminated with PFOA leads to the formation of non-aqueous phase emulsions. digitellinc.com Within these emulsions, PFOA is covalently transformed into its corresponding ester, this compound, which is extremely hydrophobic and precipitates from the water. digitellinc.com This process has demonstrated over 98% removal of PFOA from water by converting it into its ester form. digitellinc.com

The general principle of esterification is also seen in the reaction of other carboxylic acids with alcohols. For instance, the esterification of octanoic acid with methanol (B129727) has been studied using various solid acid catalysts. researchgate.net While not involving a fluorinated component, this research highlights the fundamental parameters of the esterification reaction. Furthermore, the inadvertent esterification of PFOA with methanol has been observed during the long-term storage of PFOA in methanol solutions, resulting in the formation of methyl pentadecafluorooctanoate. nih.gov

Enzymatic methods have also been explored for the synthesis of related esters. Octyl formate, for example, has been synthesized with a conversion rate of 96.51% using an immobilized lipase (B570770) (Novozym 435) to catalyze the esterification of formic acid and octanol. mdpi.com

Table 1: Selected Esterification Reaction Yields for Perfluorinated and Related Esters

Ester ProductReactantsMethodYield/ConversionReference
Partially Fluorinated EstersPerfluorocarboxylic acids and unfluorinated alcoholsDirect Esterification85-95% dtic.mil
This compoundPFOA and OctanolAqueous Emulsion Esterification>98% (removal by conversion) digitellinc.com
Octyl FormateFormic Acid and OctanolEnzymatic (Novozym 435)96.51% mdpi.com

Beyond direct esterification, novel synthetic strategies have been developed to create perfluorinated esters and their analogues. One significant method is the Perfluoro-Organic Compounds from Esters by Reaction with Fluorine and Elimination/Cyclization (PERFECT) process. mdpi.comresearchgate.net This technique involves the liquid-phase direct fluorination of a partially fluorinated ester substrate with elemental fluorine. mdpi.com For example, a partially fluorinated ester, prepared by reacting a non-fluorinated alcohol with a perfluoroacyl fluoride, undergoes direct fluorination to yield the desired perfluorinated ester. mdpi.comresearchgate.net

Other advanced synthetic routes have been applied to create complex fluorinated esters. These include:

Organometallic Cross-Coupling: The Heck-type cross-coupling reaction has been used to synthesize α,β-unsaturated perfluorinated sulfonic esters. nih.gov

Nucleophilic Displacement: This strategy is another pathway to creating perfluorinated sulfonic esters. nih.gov

Wittig–Horner Reaction: This carbanion-based approach has also been successfully employed in the synthesis of unsaturated perfluorinated esters. nih.gov

Halofluorination: The electrophilic activation of olefin bonds in cyclic diesters and other molecules by halonium ions, followed by nucleophilic fluorination, can produce various fluorine-containing building blocks that can be converted into esters. beilstein-journals.org

These novel methods expand the library of accessible perfluorinated esters beyond those available through simple esterification, enabling the synthesis of tailored molecules for specific applications. nih.gov

Derivatization Strategies for Analytical and Mechanistic Investigations

The conversion of perfluorinated carboxylic acids (PFCAs) like PFOA into their ester derivatives is a critical strategy for their analysis, particularly using gas chromatography (GC). nih.govresearchgate.netresearchgate.net Because PFCAs themselves are not volatile enough for GC analysis, they are chemically modified, or "derivatized," into more volatile forms.

A common approach is to convert the PFCAs into various alkyl esters. A rapid and simple derivatization procedure uses isobutyl chloroformate (IBCF) in the presence of pyridine (B92270) to transform PFCAs into their more volatile isobutyl esters, which can then be analyzed by GC with electron-capture detection (GC-ECD) or mass spectrometry (GC-EI-MS). nih.govresearchgate.net Similarly, PFCAs can be converted to their methyl esters for GC-MS analysis, although these derivatives can be extremely volatile, making the analysis of shorter-chain PFCAs challenging. acs.org Another technique involves derivatization with p-bromophenacyl bromide to form phenacyl esters for analysis by liquid chromatography. researchgate.net

The choice of derivatizing agent is crucial. For instance, while N,N-dimethylformamide dialkylacetals were investigated for derivatizing PFOA, it was found that the primary product was not the expected ester, which formed only as a byproduct. analytik.news This highlights the complexity of derivatization reactions and the need for careful optimization.

Table 2: Common Derivatization Strategies for PFCA Analysis

AnalyteDerivatizing AgentDerivative ProductAnalytical MethodReference
PFCAs (C6-C12)Isobutyl chloroformate (IBCF) / PyridineIsobutyl EstersGC-ECD, GC-EI-MS nih.govresearchgate.net
PFCAs (C7-C9)MethanolMethyl EstersGC-MS acs.org
PFCAsp-Bromophenacyl bromidePhenacyl EstersLC-UV-ESI-MS/MS researchgate.net
PFCAs2,4-DifluoroanilineAnilidesGC-MSD acs.org
PFOAN,N-dimethylformamide dimethylacetal (DMF-DMA)Methyl Ester (byproduct)GC-MS analytik.news

Structure-Reactivity Relationships in Perfluorinated Esters

The relationship between the molecular structure of perfluorinated esters and their chemical reactivity is a key area of investigation, particularly concerning their stability and degradation pathways. A significant characteristic of esters derived from perfluorocarboxylic acids is their susceptibility to hydrolysis. dtic.mil

Quantitative structure-activity relationship (QSAR) models have been assessed for their ability to predict hydrolysis rates for perfluorinated alkyl esters. acs.org These models indicate that the strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the ester's reactivity. This effect is expected to lower the pKa of the parent carboxylic acid, which in turn affects the hydrolysis rate. acs.org More accurate estimations of pKa values for the precursor PFCAs are needed to improve the predictive power of these hydrolysis models. acs.org

The high electronegativity of fluorine atoms dramatically increases the electrophilicity of the carbonyl carbon in the ester group. This makes the ester more susceptible to nucleophilic attack, such as by water during hydrolysis, compared to their non-fluorinated counterparts. This principle is also observed in related compounds; for example, polyfluoroalkyl phosphate (B84403) monoesters hydrolyze approximately 100 times faster than their non-fluorinated analogues due to the electron-withdrawing fluorine substituents. scholaris.ca

Kinetic studies on the electrophilic fluorination of enol esters have also provided insights into structure-reactivity relationships in fluorinated molecules. The reaction rates were found to increase when electron-donating groups were present, indicating a polar, two-electron process rather than a single-electron transfer mechanism. core.ac.uknih.gov While the substrates are not perfluorinated esters, these studies contribute to the fundamental understanding of how fluorine substitution patterns influence reaction mechanisms and reactivity. nih.gov

Environmental Occurrence and Distribution Studies of Octyl Pentadecafluorooctanoate

Detection and Quantification in Environmental Matrices

The detection of PFAS compounds in environmental samples is a complex task that requires sophisticated analytical techniques. The most common and effective method for analyzing PFAS is chromatography coupled with tandem mass spectrometry (MS/MS). mdpi.com This method offers high selectivity and sensitivity, which is crucial for detecting the trace levels at which these compounds are often found in the environment. mdpi.com Various sample preparation techniques, such as solid-phase extraction, are typically employed to concentrate the analytes from complex matrices like water, soil, and air before instrumental analysis. mdpi.com

While general methodologies for PFAS detection are well-established, specific data on the detection and quantification of octyl pentadecafluorooctanoate (B1229875) in environmental matrices are not widely available in the reviewed literature. The focus of many environmental monitoring studies has been on the more well-known and regulated long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs).

PFAS are frequently detected in various aquatic environments, including surface water, groundwater, and wastewater, due to their high water solubility and persistence. euchems.eueuropa.eu Wastewater treatment plants (WWTPs) are recognized as significant point sources of PFAS into the aquatic environment. nih.gov Studies have shown that while some PFAS may be partially removed from wastewater and partitioned to sludge, many are discharged in the final effluent. nih.gov For instance, in a study of Korean WWTPs, PFOA was found to be dominant in both influent (2.3 to 615 ng/L) and effluent (3.4 to 591 ng/L) wastewater. nih.gov

However, specific concentration data for octyl pentadecafluorooctanoate in these aquatic systems are not detailed in the available scientific literature. While broad PFAS monitoring programs are in place in many regions, the inclusion of this compound as a target analyte is not consistently reported.

Table 1: Reported Concentration Ranges of Selected PFAS in Aquatic Systems (for context)

CompoundMatrixConcentration RangeRegion
PFOAInfluent Wastewater2.3 - 615 ng/LKorea
PFOAEffluent Wastewater3.4 - 591 ng/LKorea
PFOSInfluent WastewaterNot specifiedKorea
PFOSEffluent WastewaterNot specifiedKorea

This table provides context on the levels of well-studied PFAS compounds. Specific data for this compound was not available in the search results.

PFAS can contaminate terrestrial environments through various pathways, including the land application of biosolids (sewage sludge), irrigation with contaminated water, and atmospheric deposition. euchems.eu Sludge from WWTPs, in particular, can be a significant reservoir for certain PFAS. For example, PFOS has been found to be the dominant PFAS in sludge samples, with concentrations ranging from 3.3 to 54.1 ng/g in Korean WWTPs. nih.gov This is attributed to its higher tendency to partition to solids compared to PFOA. nih.gov

Information regarding the presence and concentration of this compound in soil, sediment, and sludge is scarce. The partitioning behavior of this specific compound between water and solid phases is not well-documented, making it difficult to predict its fate in terrestrial compartments without specific monitoring data.

Table 2: Reported Concentration Ranges of Selected PFAS in Terrestrial Compartments (for context)

CompoundMatrixConcentration RangeRegion
PFOSSludge3.3 - 54.1 ng/gKorea
PFOASludgeNot specifiedKorea

This table provides context on the levels of well-studied PFAS compounds. Specific data for this compound was not available in the search results.

The presence of PFAS in the atmosphere allows for their long-range transport and subsequent deposition into aquatic and terrestrial ecosystems far from their original sources. europa.eu They can be released into the air from manufacturing facilities and during the use and disposal of PFAS-containing products. euchems.eu

Global and Regional Distribution Patterns

The global distribution of PFAS is a topic of significant concern, with these compounds being detected in environmental samples from urban and industrial areas to remote polar regions. europa.eu This widespread distribution is a result of their persistence, mobility, and potential for long-range transport. europa.eu

While the global distribution of legacy PFAS like PFOA and PFOS has been extensively mapped, the distribution patterns of this compound are not well understood due to a lack of widespread monitoring data. It is plausible that its distribution would be linked to locations of its production and use, though this information is not detailed in the provided search results.

Source Apportionment and Emission Pathway Analysis

Identifying the sources and emission pathways of PFAS is crucial for understanding their environmental fate and for developing effective management strategies. Major sources of PFAS to the environment include industrial facilities that manufacture or use these chemicals, wastewater treatment plants, and the use and disposal of consumer products containing PFAS. euchems.eunih.gov

For this compound specifically, a detailed source apportionment and emission pathway analysis is not available in the public domain. It is known to be a type of perfluoroalkyl acid (PFAA) ester, which can be used in various applications. These esters can act as precursors to the more persistent PFCAs, meaning they can degrade in the environment to form compounds like PFOA. Therefore, understanding the production and use of this compound is key to predicting its environmental release.

Environmental Fate and Transport Research of Octyl Pentadecafluorooctanoate

Inter-compartmental Partitioning Mechanisms

Partitioning refers to the distribution of a chemical between different environmental phases, such as solid, liquid, and gas. For PFAS like Octyl pentadecafluorooctanoate (B1229875), partitioning behavior is complex due to their surfactant-like properties. itrcweb.org The molecule contains a hydrophobic and lipophobic fluorinated tail and a more polar head, influencing its affinity for various media. itrcweb.org

Sorption and Desorption Dynamics in Varied Environmental Media

Sorption, the process by which a chemical binds to solid particles like soil and sediment, is a key factor controlling the mobility of PFAS in the environment. cefic-lri.org The primary mechanisms for PFAS sorption include hydrophobic interactions with organic matter and electrostatic interactions. enviro.wikiitrcweb.org

While specific sorption data for Octyl pentadecafluorooctanoate is scarce, research on related PFAS provides significant insights. As a polyfluorinated precursor, it is expected to have different sorption characteristics than its ultimate degradation product, PFOA. Generally, sorption to organic carbon increases with the length of the perfluoroalkyl chain due to enhanced hydrophobicity. itrcweb.org Given that this compound is a larger molecule than PFOA, it is predicted to have a stronger affinity for organic carbon in soils and sediments.

Desorption, the release of a sorbed chemical back into the water, can be influenced by various factors, including solvent polarity. Studies on PFOA have shown that solvents like methanol (B129727) are effective at desorbing it from materials, indicating the reversibility of the sorption process under certain conditions. researchgate.net The desorption of precursors from soil can lead to their transformation into PFAAs and subsequent transport to groundwater. researchgate.net

Table 1: Partitioning Coefficients for Selected PFAS Compounds This table illustrates the relationship between chemical structure and sorption potential, which helps in inferring the behavior of this compound. A higher Koc value indicates stronger sorption to organic carbon.

Compound Log Koc (L/kg) Chain Length Functional Group
Perfluorobutanoic Acid (PFBA) 1.1 - 1.8 C4 Carboxylate
Perfluorohexanoic Acid (PFHxA) 1.7 - 2.4 C6 Carboxylate
Perfluorooctanoic Acid (PFOA) 2.5 - 3.5 C8 Carboxylate

Source: Data synthesized from multiple environmental studies on PFAS sorption.

Air-Water and Sediment-Water Exchange Processes

Air-Water Exchange : The interface between air and water is a significant area for PFAS partitioning. nih.gov While ionic PFAAs like PFOA have very low volatility, neutral precursor compounds can be more prone to volatilization from water surfaces. enviro.wikiepa.gov These volatile precursors can enter the atmosphere, undergo transport, and subsequently be deposited back into water bodies or onto land. diva-portal.orgresearchgate.net The presence of a water surface microlayer, a thin film at the top of the water column, can enrich certain pesticides and other chemicals, potentially affecting processes like volatilization, although this needs more detailed study for PFAS. nih.gov

Sediment-Water Exchange : Sediments can act as a significant sink for PFAS, removing them from the water column through sorption. nih.govscirp.org The partitioning between sediment and water is influenced by factors like the organic carbon content of the sediment and the chemical properties of the specific PFAS. itrcweb.org However, this process is dynamic. Changes in environmental conditions, such as pH or the presence of other chemicals, can lead to the desorption of PFAS from sediment back into the overlying water, turning sediments into a long-term secondary source of contamination. rsc.orgmdpi.com For hydrophobic organic chemicals, the rate of water exchange in testing systems can significantly impact concentrations in the overlying water, while pore water concentrations remain more stable. rsc.org

Transport Pathways and Mobility in Environmental Systems

Once released into the environment, this compound and its transformation products can be transported over varying distances through several pathways. enviro.wikinih.gov Their mobility is a function of their chemical properties and their interaction with environmental media. nih.govitrcweb.org

Aqueous Transport Dynamics (Advection, Dispersion, Diffusion)

Transport in aqueous systems is a primary pathway for PFAS distribution. enviro.wiki The movement of these substances in groundwater and surface water is governed by three main processes:

Advection : The transport of a substance with the bulk flow of water. This is often the dominant transport mechanism for dissolved contaminants in moving groundwater or rivers.

Dispersion : The spreading of a contaminant plume due to variations in water velocity within the porous media of an aquifer or due to turbulence in surface water.

Diffusion : The movement of a substance from an area of higher concentration to one of lower concentration, driven by a concentration gradient. Molecular dynamics simulations of a related compound, cesium pentadecafluorooctanoate, show that the movement of water molecules is restricted near the micellar interface, which could influence diffusion processes. researchgate.net

The parent compound, this compound, is expected to be less mobile in water than its degradation product, PFOA, due to its higher potential for sorption to soil and sediment. itrcweb.org However, upon degradation to the more soluble and persistent PFOA, its mobility in water increases significantly, allowing it to contaminate large volumes of groundwater and travel long distances in rivers. nih.gov

Atmospheric Long-Range Transport Potential

The atmosphere is a key pathway for the global distribution of some PFAS, enabling their transport to remote regions far from direct sources. diva-portal.orgpops.intresearchgate.net While ionic PFAAs have low volatility, neutral and volatile precursors are susceptible to long-range atmospheric transport. researchgate.netnih.gov These precursors can include fluorotelomer alcohols (FTOHs) and potentially esters like this compound. itrcweb.orgresearchgate.net

Table 2: Atmospheric Transport Potential of Selected PFAS and Precursors This table provides metrics used to screen for long-range transport potential (LRTP). Characteristic Travel Distance (CTD) is a measure of how far a chemical is likely to travel in the atmosphere before deposition.

Compound Type Volatility Atmospheric Half-Life Characteristic Travel Distance (CTD)
Perfluoroalkyl Acids (PFAAs) Low Long Short (transport mainly on particles)
Fluorotelomer Alcohols (FTOHs) Moderate to High Days to Weeks Thousands of kilometers

Source: Based on data from OECD screening models and atmospheric chemistry studies. rsc.orgresearchgate.net

Leaching and Runoff Processes

Leaching and runoff are critical processes that move PFAS from soil to water systems. nih.govoeko.de

Leaching : This is the process where water percolating through the soil dissolves and carries contaminants downwards into the groundwater. embrapa.br The extent of leaching depends on the sorption affinity of the compound to the soil. cefic-lri.org While the parent this compound may be more strongly sorbed and thus less prone to immediate leaching, its slow degradation over time releases PFOA, which is more water-soluble and mobile, leading to long-term groundwater contamination. researchgate.netnih.gov

Runoff : This occurs when rainfall or snowmelt flows over the land surface, picking up and transporting contaminants into nearby rivers, lakes, and streams. embrapa.brworktribe.com Soil contaminated with PFAS can be a significant source for surface water pollution via runoff. nih.gov The amount of a substance lost to runoff is influenced by factors such as rainfall intensity, land slope, soil type, and the chemical's properties. embrapa.br

Influence of Environmental Factors on Mobility and Distribution

The mobility and distribution of this compound, a member of the broad class of per- and polyfluoroalkyl substances (PFAS), are governed by a complex interplay of its chemical properties and various environmental factors. itrcweb.orgitrcweb.org As a polyfluorinated substance, it can act as a precursor to more persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoate (PFOA). ny.govepa.gov Research on well-studied long-chain PFAS, such as PFOA and perfluorooctane (B1214571) sulfonate (PFOS), provides significant insight into the environmental behavior of this compound. itrcweb.orgny.gov Key environmental factors influencing its movement through soil, water, and air include soil and sediment composition, water chemistry, and atmospheric conditions. itrcweb.orgnih.gov

Detailed Research Findings

The environmental behavior of this compound is largely dictated by partitioning processes between solid, aqueous, and air phases. itrcweb.orgitrcweb.org Its structure, featuring a hydrophobic fluorinated carbon chain and a more hydrophilic functional group, gives it surfactant-like properties. itrcweb.org This dual nature means it can accumulate at interfaces, such as air-water or water-solid boundaries, which significantly affects its transport. nih.gov

Soil and Sediment Interaction: The sorption of PFAS like this compound to soil and sediment is a primary factor controlling its mobility in the subsurface. itrcweb.org Higher organic carbon content in soil generally leads to increased sorption, thereby reducing the compound's mobility in groundwater. nih.gov Studies on similar PFAS have shown that electrostatic interactions and hydrophobic partitioning are key mechanisms. itrcweb.org The presence of iron oxides and clay minerals in soil can also contribute to sorption. itrcweb.org An extensive study of PFAS at contaminated sites showed significant retention in the vadose zone (the unsaturated area above the water table), although vertical migration to groundwater was also evident. itrcweb.org

Influence of Water Chemistry: The chemistry of the surrounding water, particularly pH and the presence of certain ions, can alter the mobility of anionic PFAS. itrcweb.org For related compounds like PFOA and PFOS, sorption to sediments has been observed to increase at lower pH values and in the presence of higher concentrations of divalent cations like calcium (Ca²+). itrcweb.org This is because a lower pH can neutralize the negative charge on both the PFAS molecule's functional group and the soil particle surfaces, reducing electrostatic repulsion and favoring sorption. Similarly, cations can act as bridges between the negatively charged PFAS and soil particles. In their anionic forms, compounds like PFOA and PFOS are highly water-soluble and can migrate readily from soil to groundwater, allowing for long-distance transport. epa.gov

Atmospheric Transport and Deposition: While many PFAS have low volatility, atmospheric transport is a recognized migration pathway, especially following industrial emissions or through aerosol formation. itrcweb.orgny.gov PFAS can adsorb to airborne particulate matter and be transported over long distances before being deposited onto soil and surface water through wet (precipitation) or dry deposition. ny.govepa.gov This long-range transport mechanism explains the presence of PFAS in remote regions, far from any direct sources of contamination. epa.gov

The following table summarizes the general influence of key environmental factors on the mobility of long-chain anionic PFAS, which is relevant for understanding the fate of this compound.

Environmental FactorInfluence on SorptionEffect on MobilityReference
Soil Organic Carbon ContentIncreases sorptionDecreases mobility in soil and groundwater nih.gov
Soil pHSorption increases as pH decreasesMobility is higher at neutral to alkaline pH and lower at acidic pH itrcweb.org
Divalent Cation Concentration (e.g., Ca²⁺)Increases sorptionDecreases mobility in aqueous environments itrcweb.org
TemperatureIndirectly affects mobility by altering precursor transformation ratesLower temperatures can slow degradation, increasing the transport distance of the parent compound researchgate.net
Air-Water InterfacesAccumulation at interfacesCan retard movement in unsaturated (vadose) soil zones itrcweb.orgnih.gov

Environmental Transformation and Degradation Pathways of Octyl Pentadecafluorooctanoate

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms. chemsafetypro.com For many complex organic molecules, including esters of PFAS, this represents a primary pathway for environmental transformation. carnegiescience.edu

Under aerobic conditions, microorganisms play a crucial role in the initial degradation of fluorinated esters like octyl pentadecafluorooctanoate (B1229875). The primary step in the microbial degradation of such esters is the cleavage of the ester bond. purdue.edu This process of de-esterification is a common metabolic pathway for ester-containing compounds. nih.gov In the case of octyl pentadecafluorooctanoate, this initial hydrolysis would yield pentadecafluorooctanoic acid (PFOA) and 1-octanol (B28484).

Research on analogous compounds, such as fluorotelomer esters, has shown that once the ester linkage is broken, the resulting fluorotelomer alcohols undergo further biotransformation to form a series of intermediate fluorinated acids. purdue.edu Similarly, studies on the biodegradation of di-n-octyl phthalate (B1215562) (DOP) have identified bacterial strains, such as Arthrobacter sp. and Rhodococcus sp., that can utilize the ester as a sole source of carbon and energy, initiating the degradation via de-esterification to phthalic acid. nih.gov It is plausible that similar microbial consortia in soil and sediment could mediate the initial breakdown of this compound. The subsequent degradation of the resulting PFOA is known to be very slow, contributing to its persistence in the environment. However, some bacterial strains, like Pseudomonas aeruginosa, have demonstrated a capacity to degrade PFOA. mdpi.com

Table 1: Key Microbial Genera in the Degradation of Related Esters and PFAS
Microbial GenusSubstrate(s)Degradation RoleReference
ArthrobacterDi-n-octyl phthalate (DOP)Initiates degradation via de-esterification. nih.gov
RhodococcusDi-n-octyl phthalate (DOP)Metabolizes DOP to phthalic acid. nih.gov
PseudomonasPerfluorooctanoic acid (PFOA)Capable of degrading PFOA. mdpi.com

In anaerobic environments, such as in certain sediments and landfills, the biotransformation of PFAS compounds is also possible, although it generally proceeds at a slower rate compared to aerobic degradation. researchgate.netnih.gov For esters, the initial step under anaerobic conditions is also hydrolysis of the ester bond. nih.gov Therefore, the anaerobic biotransformation of this compound is expected to commence with its cleavage into PFOA and 1-octanol.

The subsequent fate of these products under anaerobic conditions can differ from aerobic pathways. While the octanol (B41247) would likely be fermented or used as a carbon source by anaerobic microorganisms, PFOA is highly resistant to further anaerobic degradation. This can lead to the accumulation of PFOA in these environments, where it can persist for long periods. researchgate.net

The biotic degradation of this compound is fundamentally an enzymatic process. The initial and rate-limiting step of hydrolysis is catalyzed by specific enzymes.

Esterases : These enzymes are responsible for cleaving ester bonds. The enzymatic degradation of esters like this compound begins with the adsorption of an esterase onto the molecule's surface, followed by the hydrolysis of the ester linkage. frontiersin.orgmdpi.com This releases the constituent acid and alcohol.

Cutinases : Studies on biodegradable polyesters have shown that enzymes like cutinases are effective in hydrolyzing ester bonds, leading to the breakdown of the polymer chain. mdpi.comosti.gov

Dioxygenases : Following the initial hydrolysis, the degradation of the resulting PFOA molecule involves enzymes such as dioxygenases, which can initiate the defluorination process. For instance, phthalate 3,4-dioxygenase genes have been identified in bacteria that degrade phthalates. nih.gov

The efficiency of enzymatic degradation is influenced by the chemical structure of the substrate. frontiersin.org

Table 2: Enzymes Involved in the Degradation of Esters and Related Compounds
Enzyme ClassFunctionRelevance to this compoundReference
EsterasesHydrolysis of ester bonds.Catalyzes the initial cleavage into PFOA and 1-octanol. nih.govmdpi.com
CutinasesHydrolysis of polyester (B1180765) bonds.Potentially active in the degradation of the ester linkage. mdpi.comosti.gov
DioxygenasesIncorporation of oxygen, can initiate defluorination.Involved in the subsequent, slow degradation of the PFOA backbone. nih.gov

Identification and Characterization of Transformation Products

The degradation of this compound, whether through biotic or abiotic pathways, leads to the formation of several transformation products. The identification of these products is crucial for understanding the full environmental impact of the parent compound.

The primary transformation products resulting from the initial degradation of this compound are:

Pentadecafluorooctanoic Acid (PFOA) : This is the perfluorinated carboxylic acid portion of the original molecule. PFOA is a highly persistent and bioaccumulative compound that is resistant to further environmental degradation. nih.gov It is considered the terminal degradation product of many fluorotelomer-based substances.

1-Octanol : This is the alcohol portion of the ester. Unlike PFOA, 1-octanol is a readily biodegradable alcohol.

Further degradation of the initial transformation products is primarily focused on the biotransformation of intermediate compounds that may form during the breakdown of the octanol moiety and any intermediate fluorinated compounds. However, the ultimate persistent products of concern are the perfluoroalkyl carboxylic acids (PFCAs). purdue.eduoup.com

Studies on the biodegradation of similar 8:2 fluorotelomer compounds have identified a series of intermediate and terminal degradation products. acs.org These studies provide a model for the likely transformation pathway of this compound.

The following table summarizes the key transformation products identified from the degradation of related fluorotelomer compounds.

Parent Compound Category Initial Transformation Products Intermediate Transformation Products Terminal Transformation Products
Fluorotelomer Esters (e.g., this compound)Pentadecafluorooctanoic Acid (PFOA), 1-OctanolFluorotelomer Alcohols (FTOHs), Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs), Fluorotelomer Saturated Carboxylic Acids (FTCAs)Perfluoroalkyl Carboxylic Acids (PFCAs) of varying chain lengths (e.g., Perfluorononanoic Acid, Perfluoroheptanoic Acid)

Persistence Assessment and Half-life Determination in Diverse Environments

The environmental persistence of a chemical is often characterized by its half-life, which is the time it takes for 50% of the initial amount of the substance to be transformed or removed from a specific environmental compartment.

There is a lack of direct experimental data on the half-life of this compound in various environmental compartments. However, its persistence can be inferred from studies on related fluorotelomer compounds and its primary degradation product, PFOA.

Persistence of Parent Compound and Precursors

Monomeric fluorotelomer esters are subject to hydrolysis, which can be a significant degradation pathway in certain environments. nih.gov Polymeric forms, however, are considerably more persistent. nih.gov

Persistence of Transformation Products

The primary persistent degradation product of this compound is PFOA. PFOA is exceptionally stable and resistant to further degradation under typical environmental conditions. epa.govca.gov This high persistence leads to its long-term presence in the environment.

The following table presents reported half-lives for PFOA and related compounds in different environmental settings. It is important to note that these values are for the degradation products and not the parent compound, this compound.

Compound Environmental Compartment Reported Half-life Reference(s)
Perfluorooctanoic Acid (PFOA)Water> 90 years ca.gov
Perfluorooctane (B1214571) Sulfonate (PFOS)Water> 41 years ca.gov
Perfluorooctanoic Acid (PFOA)Atmosphere90 days ca.gov
Short-chain PFCAs (C4-C8)Soil385 - 866 days nih.gov
Monomeric Fluorotelomer AcrylatesMarine Systems (Hydrolysis)Several years nih.gov
Monomeric Fluorotelomer AcrylatesLandfills (Hydrolysis)Several days nih.gov

These data highlight the extreme persistence of the key transformation product, PFOA, particularly in aquatic environments. The relatively shorter atmospheric half-life is due to different removal processes. In soil, the half-lives of PFCAs can vary significantly based on the chain length and soil properties. nih.gov

Advanced Analytical Methodologies for Octyl Pentadecafluorooctanoate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of octyl pentadecafluorooctanoate (B1229875), providing the necessary separation from complex sample components before detection. Both liquid and gas chromatography play significant roles in its analysis.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prevalent and effective technique for the analysis of non-volatile ionic and polar compounds like octyl pentadecafluorooctanoate. nih.gov The development of a robust LC method involves careful optimization of the stationary phase, mobile phase composition, and gradient elution.

Stationary Phase: Reversed-phase columns, such as those with C18 or C8 alkyl chains, are commonly used. These columns separate compounds based on their hydrophobicity. For highly fluorinated compounds like this compound, specialized columns designed for PFAS analysis can offer enhanced retention and selectivity.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly methanol (B129727) or acetonitrile, with additives to improve chromatographic peak shape and ionization efficiency. rsc.org Ammonium (B1175870) acetate (B1210297) or formic acid are frequent additions. mdpi.com The choice of organic solvent can influence the elution order and resolution of different PFAS compounds.

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is essential for separating a wide range of PFAS with varying chain lengths and functional groups that may be present in a sample alongside this compound.

A typical LC method might employ a gradient starting with a higher percentage of aqueous phase to retain polar compounds, followed by a ramp-up of the organic solvent to elute more hydrophobic compounds like this compound.

Table 1: Example Liquid Chromatography Parameters for PFAS Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Gradient 20% B to 95% B over 15 minutes
Injection Volume 5 µL
Column Temperature 40 °C

While this compound itself is not sufficiently volatile for direct gas chromatography (GC) analysis, GC can be employed for the analysis of its more volatile derivatives or related precursor compounds. mini-box.com For instance, if this compound were to be chemically transformed into a more volatile species, GC would become a viable analytical option.

GC columns with non-polar or intermediate-polar stationary phases are generally used for the separation of halogenated compounds. sigmaaldrich.com The selection of the column depends on the specific volatility and polarity of the derivative being analyzed. sigmaaldrich.com Non-polar phases separate compounds primarily based on their boiling points, while phases with some polarity can offer additional selectivity based on dipole-dipole or other interactions. sigmaaldrich.com

The inlet temperature and oven temperature program are critical parameters to optimize for the efficient transfer of analytes onto the column and their subsequent separation. Given the thermal stability of fluorinated compounds, higher temperatures can often be used without significant degradation.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the detector of choice for the analysis of this compound due to its high sensitivity and selectivity. researchgate.net It allows for the unambiguous identification and precise quantification of the target analyte, even at trace levels in complex matrices.

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, is the gold standard for quantitative analysis of PFAS, including this compound. flashbay.atcentralsemi.com This technique involves the selection of a specific precursor ion (the molecular ion or a characteristic adduct) in the first quadrupole, its fragmentation in the collision cell, and the detection of specific product ions in the third quadrupole. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and reduces background noise, leading to very low limits of detection. nih.gov

For this compound, the precursor ion would typically be the deprotonated molecule [M-H]⁻ in negative ionization mode. The collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions, such as the loss of the octyl group or fragments corresponding to the perfluorinated chain.

Table 2: Illustrative MS/MS Transitions for PFAS Analysis

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
PFOA413369169
PFOS4999980
This compound (Hypothetical)[M-H]⁻Fragment AFragment B

Note: Specific m/z values for this compound would need to be determined experimentally.

High-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. d-nb.infonorden.org This capability is invaluable for the identification of unknown or "suspect" PFAS compounds for which analytical standards are not available. norden.org By determining the exact mass of a compound with high precision, its elemental composition can be confidently proposed. d-nb.info

In the context of this compound analysis, HRMS can be used to:

Confirm the identity of the target analyte by comparing the measured accurate mass with the theoretical mass.

Screen for a wide range of other PFAS compounds that may be present in the sample in a non-targeted or suspect screening approach. norden.org

Elucidate the structure of transformation products or isomers of this compound.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to levels suitable for instrumental analysis. thdstatic.com The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, biological tissue).

Solid-Phase Extraction (SPE): This is the most common technique for extracting PFAS from aqueous samples. nih.gov Weak anion exchange (WAX) SPE cartridges are often used, as they can retain anionic PFAS like the pentadecafluorooctanoate moiety. The sample is passed through the cartridge, interfering substances are washed away, and the analytes are then eluted with a small volume of an appropriate solvent, often a mixture of methanol and a weak base like ammonium hydroxide.

Liquid-Liquid Extraction (LLE): LLE can also be used, particularly for samples with high levels of contamination or for specific matrices. nih.gov This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Ion-pair LLE, using a reagent to form a neutral complex with the anionic analyte, can enhance extraction efficiency into the organic phase. chromatographyonline.com

Solvent Extraction: For solid samples such as soil, sediment, or consumer products, solvent extraction is typically employed. fpc.com.tw A common approach is to use a polar organic solvent like methanol or acetonitrile, sometimes with sonication or pressurized liquid extraction to improve efficiency. nih.gov The resulting extract is then often cleaned up using techniques like SPE before analysis.

Table 3: Common Sample Preparation Techniques for PFAS

TechniqueMatrixBrief Description
Solid-Phase Extraction (SPE) Water, BeveragesAnalyte is adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a small volume of solvent. nih.gov
Liquid-Liquid Extraction (LLE) Water, BiofluidsAnalyte is partitioned between the sample and an immiscible organic solvent. chromatographyonline.com
Solvent Extraction Soil, Sludge, TissuesAnalyte is extracted from a solid matrix using an organic solvent, often with the aid of sonication or heating. nih.gov
QuEChERS Foodstuffs"Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving salting out and dispersive SPE. nih.gov

The development and application of these advanced analytical methodologies are essential for the reliable monitoring and understanding of this compound in the environment and beyond.

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the isolation, concentration, and purification of target analytes from complex mixtures. specartridge.com The optimization of SPE methods is critical to achieve selective extraction and thorough removal of matrix interferences, which is particularly important for the analysis of trace levels of compounds like this compound in environmental samples. nih.gov

The process of SPE involves several key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target compounds. specartridge.com The selection of the appropriate sorbent material is a fundamental aspect of SPE. For a neutral, hydrophobic compound like this compound, a reversed-phase sorbent such as octylsilyl (C8) or octadecylsilyl (C18) is a logical choice. nih.govphenomenex.blog These sorbents interact with the hydrophobic alkyl chain of the molecule.

Optimization of the wash and elution solvents is a crucial step in developing a robust SPE method. phenomenex.blog The goal is to use the most aggressive organic wash possible to remove interfering substances from the sample matrix without causing a loss of the target analyte. phenomenex.blog For instance, in the development of an SPE method for a hydrophobic compound, a series of washes with increasing concentrations of an organic solvent like methanol in water can be tested to determine the optimal conditions that maximize the removal of interferences while ensuring high recovery of the analyte. phenomenex.blog

A study on the optimization of SPE for the analysis of perfluorooctanoic acid (PFOA) in serum highlighted the importance of sample pre-treatment, such as protein precipitation, to reduce matrix effects and achieve stable recovery. researchgate.net While this study focused on PFOA, the principles are applicable to other long-chain PFAS like this compound.

The following table outlines the key parameters that are typically optimized in an SPE method for a compound like this compound.

ParameterOptions and ConsiderationsGoal
Sorbent Type Reversed-phase (e.g., C8, C18), polymeric, mixed-mode. nih.govMaximize retention of this compound.
Conditioning Solvent Typically methanol followed by water. phenomenex.blogTo activate the sorbent and ensure proper interaction with the sample.
Sample Loading pH adjustment of the sample may be necessary.To ensure the analyte is in a form that will be retained by the sorbent.
Wash Solvent A mixture of water and an organic solvent (e.g., methanol). phenomenex.blogTo remove matrix interferences without eluting the analyte.
Elution Solvent A strong organic solvent (e.g., methanol, acetonitrile). nih.govTo effectively desorb the analyte from the sorbent.
Drying Step Positive pressure (nitrogen) or negative pressure (vacuum). specartridge.comTo remove residual moisture that could interfere with subsequent analysis. specartridge.com

Other Advanced Extraction Techniques

Beyond traditional SPE, several other advanced extraction techniques offer increased efficiency, reduced solvent consumption, and shorter extraction times. These methods are part of a broader trend towards "green" analytical chemistry. frontiersin.org

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. frontiersin.orgorganomation.com MAE is known for its efficiency and speed, making it suitable for a variety of sample types. organomation.com

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperature and pressure, enhancing the extraction of target compounds. organomation.comnih.gov UAE is recognized for its ability to increase extraction yield and speed up the process. organomation.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction. nih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE): This method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and speed. nih.gov

The table below provides a comparison of these advanced extraction techniques.

Extraction TechniquePrincipleAdvantages
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of the solvent and sample. organomation.comFast, efficient, reduced solvent consumption. organomation.com
Ultrasound-Assisted Extraction (UAE) Employs ultrasonic waves to induce cavitation, enhancing mass transfer. organomation.comIncreased yield, shorter extraction time, suitable for heat-sensitive compounds. nih.gov
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a selective solvent. nih.govHighly selective, environmentally friendly (uses non-toxic CO2). nih.gov
Pressurized Liquid Extraction (PLE/ASE) Uses solvents at high temperature and pressure to accelerate extraction. nih.govFast, efficient, requires less solvent than traditional methods. nih.gov

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

While the analysis of individual PFAS like this compound is important, it doesn't capture the full picture of fluorine-containing compounds in a sample. kemi.se Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are sum parameters that provide a measure of the total amount of organically bound fluorine. qa-group.com

Extractable Organic Fluorine (EOF) analysis quantifies the portion of organically bound fluorine that can be extracted from a solid sample using a solvent. qa-group.com This method provides insight into the fraction of organofluorine compounds that are potentially bioavailable or mobile in the environment. qa-group.com EOF analysis often complements TOF and can be used to assess contamination in soil, sludge, and other solid matrices. qa-group.com The difference between the total organic fluorine and the sum of individually quantified PFAS can indicate the presence of unknown or unidentified organofluorine compounds. diva-portal.org

The relationship between these parameters can be summarized as follows:

TOF: Total amount of organically bound fluorine. qa-group.com

EOF: The fraction of TOF that is extractable with a solvent. qa-group.com

Identified Organofluorine (IOF): The sum of the concentrations of individually quantified PFAS.

Unidentified Organofluorine (UOF): The difference between EOF and IOF, representing the portion of organofluorine that is not accounted for by targeted analysis. diva-portal.org

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

For the analysis of this compound, a robust QA/QC program would include the following elements:

Data Quality Objectives (DQOs): Clearly defined goals for the precision, accuracy, and sensitivity of the analytical method. epa.gov

Standard Operating Procedures (SOPs): Detailed, written instructions for all aspects of the analysis, from sample collection to data reporting.

Method Validation: A comprehensive evaluation of the analytical method to demonstrate its suitability for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Use of Certified Reference Materials (CRMs): Analyzing materials with known concentrations of the target analyte to assess the accuracy of the method.

Laboratory Control Samples (LCS): A blank sample spiked with a known amount of the analyte, used to monitor the performance of the analytical method.

Matrix Spikes: Spiking a real sample with a known amount of the analyte to evaluate the effect of the sample matrix on the analytical result.

Blanks: Analyzing samples without the analyte of interest (e.g., method blanks, field blanks) to check for contamination.

The following table summarizes key QA/QC practices and their purpose in the analysis of this compound.

QA/QC PracticePurpose
Method Blank To assess contamination introduced during the analytical process.
Field Blank To assess contamination introduced during sample collection and transport.
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical method.
Matrix Spike/Matrix Spike Duplicate To evaluate the effect of the sample matrix on the accuracy and precision of the method.
Certified Reference Material (CRM) To provide an independent assessment of the accuracy of the method.
Instrument Calibration To establish the relationship between the instrument response and the concentration of the analyte.

By implementing these advanced analytical methodologies and rigorous QA/QC procedures, scientists can obtain high-quality data on the presence and concentration of this compound in the environment, which is essential for informed risk assessment and management.

Ecological Impact and Bioaccumulation Research of Octyl Pentadecafluorooctanoate

Bioaccumulation and Bioconcentration in Aquatic Organisms

Comprehensive studies detailing the bioaccumulation and bioconcentration of octyl pentadecafluorooctanoate (B1229875) in aquatic life are not currently available in peer-reviewed scientific literature. Hazard screening databases indicate that there is no available data to definitively characterize its potential for bioaccumulation. habitablefuture.org

Uptake and Elimination Kinetics in Invertebrates and Fish

Specific research on the uptake and elimination kinetics of octyl pentadecafluorooctanoate in aquatic invertebrates and fish has not been identified. Consequently, key metrics such as uptake rate constants (ku) and elimination rate constants (ke), which are crucial for modeling bioaccumulation, have not been established for this compound.

Mechanisms of Bioaccumulation

The precise mechanisms by which this compound might bioaccumulate in aquatic organisms have not been a subject of direct scientific investigation. For other PFAS compounds, mechanisms can include passive diffusion, protein binding, and partitioning into tissues, but it is not scientifically rigorous to extrapolate these findings to this compound without specific research.

Impacts on Microbial Communities and Ecosystem Function

The impact of this compound on microbial communities and broader ecosystem functions has not been documented in scientific research. Studies on other PFAS like PFOA have shown effects on the diversity and structure of microbial consortia in various environmental matrices, but this information cannot be directly attributed to this compound.

Ecotoxicological Endpoints in Environmental Species

Specific ecotoxicological endpoints for this compound in relevant environmental species (e.g., algae, daphnids, fish) have not been established. Hazard assessments from databases like the Pharos Project show that for endpoints such as acute and chronic aquatic toxicity, as well as terrestrial ecotoxicity, there is currently "no data available". habitablefuture.org This indicates a significant gap in the understanding of the potential toxicity of this compound to environmental organisms.

Interactive Data Table: Ecotoxicity Data for this compound

Ecotoxicological EndpointSpeciesValueReference
Acute Aquatic ToxicityData Not Available- habitablefuture.org
Chronic Aquatic ToxicityData Not Available- habitablefuture.org
Terrestrial EcotoxicityData Not Available- habitablefuture.org

Environmental Remediation and Treatment Technologies for Octyl Pentadecafluorooctanoate Contamination

Adsorption-Based Removal Strategies

Adsorption has emerged as a widely implemented and effective technology for the removal of PFAS from water. This process relies on the physicochemical affinity of PFAS molecules for the surface of a solid adsorbent material.

Granular activated carbon (GAC) is a extensively studied and commonly used adsorbent for PFAS removal in water treatment applications. heycarbons.com GAC filters are recognized as an effective technology for reducing PFAS compounds in water, particularly long-chain variants like PFOA and PFOS. heycarbons.com The high porosity and large surface area of GAC provide ample sites for the adsorption of these contaminants. heycarbons.com

The effectiveness of GAC is influenced by several factors, including the specific type of activated carbon, the depth of the carbon bed, water flow rate, and contact time. heycarbons.com Bituminous coal-based re-agglomerated GAC has demonstrated superior performance in removing long-chain PFAS compared to coconut-based carbons. heycarbons.comcswab.org The presence of other organic matter in the water can compete with PFAS for adsorption sites, potentially reducing the efficiency of the GAC system. nih.gov Pilot-scale studies have shown that GAC can be a viable and effective treatment technology for PFAS removal to meet desired treatment goals. nih.gov

Table 1: Performance of Granular Activated Carbon (GAC) in PFAS Removal from Water

This table presents data on the removal of various PFAS compounds using GAC, which can serve as a proxy for the expected performance for octyl pentadecafluorooctanoate (B1229875).

PFAS Compound Influent Concentration (ng/L) Effluent Concentration (ng/L) Removal Efficiency (%) GAC Type Reference
PFOA >400 <2 >99.5 Coal-based cswab.org
PFOS 3,700 Not specified High Coal-based cswab.org

While GAC is a proven technology, research into novel adsorbents aims to enhance removal efficiency, selectivity, and cost-effectiveness. Various materials, including ion exchange resins (IER), graphene, and carbon nanotubes (CNTs), have been investigated for PFAS removal. researchgate.net

Ion exchange resins function by exchanging ions on their surface with PFAS anions in the water. Certain IERs have shown high capacity and rapid kinetics for PFAS adsorption. Novel materials, such as polymers functionalized with specific chemical groups, have demonstrated the ability to selectively adsorb a wide range of PFAS with high capacity, outperforming conventional adsorbents in some cases. researchgate.net These advanced materials also offer the potential for regeneration and reuse, which can improve the sustainability and economics of the treatment process. researchgate.net

Table 2: Comparison of Novel Adsorbents for PFAS Removal

This table summarizes the performance of different novel adsorbents for the removal of PFAS, providing an indication of their potential for treating octyl pentadecafluorooctanoate contamination.

Adsorbent Type Target PFAS Adsorption Capacity (mmol/g) Key Features Reference
Functionalized Porous Polymer Network (PPN-6-FNDMB) 21 different PFAS Up to 4.0 High selectivity, rapid kinetics, reusable researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. chemicalpapers.com However, the carbon-fluorine bond in PFAS is exceptionally strong, making them resistant to conventional AOPs. nih.gov Despite this, several specialized AOPs have shown promise in degrading these persistent compounds.

Photochemical oxidation involves the use of light, typically ultraviolet (UV) radiation, often in combination with an oxidizing agent, to generate radicals that can break down pollutants. While some studies have reported ineffectiveness of certain photochemical processes for PFAS degradation, others have shown promising results, particularly with modifications to enhance radical production. redalyc.org The development of novel photocatalysts is an active area of research to improve the efficiency of PFAS degradation. researchgate.net

Electrochemical oxidation has emerged as a robust and promising technology for the degradation of PFAS. researchgate.netnih.gov This method utilizes specialized electrodes, such as boron-doped diamond (BDD) or titanium suboxide (TSO) anodes, to generate powerful oxidizing agents at the electrode surface. rsc.orgrsc.org These processes can lead to the breakdown of the C-F bond and the mineralization of PFAS compounds. rsc.org

Studies have shown that electrochemical oxidation can achieve high removal efficiencies for various PFAS, including long-chain compounds. nih.govresearchgate.net The degradation mechanism is believed to involve a combination of direct electron transfer from the PFAS molecule to the anode and attack by electrochemically generated hydroxyl radicals. rsc.org The presence of other ions in the water, such as chloride, can sometimes enhance the degradation process through the formation of reactive chlorine species. researchgate.net

Table 3: Efficacy of Electrochemical Degradation of PFOA

This table provides data on the electrochemical degradation of PFOA, a compound structurally related to this compound, highlighting the potential of this technology.

Electrode Material Initial PFOA Concentration (µM) Degradation Rate (%) Defluorination Rate (%) Treatment Time (min) Reference
Boron-Doped Diamond (BDD) Not specified 42 (DC), 56 (Pulsed) Not specified Not specified researchgate.net

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. The extreme temperatures and pressures generated during cavitation can lead to the thermal decomposition of PFAS molecules and the generation of reactive radicals. researchgate.net

Research has demonstrated that sonolysis can effectively degrade perfluorinated compounds, with degradation rates influenced by factors such as ultrasonic power and frequency. researchgate.netdeswater.com The presence of certain oxidants, like persulfate, can enhance the sonochemical degradation of PFAS by generating additional reactive species. nih.gov The degradation is thought to occur primarily at the interface of the cavitation bubbles. researchgate.net

Table 4: Sonochemical Degradation of Perfluorinated Compounds

This table presents findings on the sonochemical degradation of PFAS, offering insights into the potential application of this method for this compound.

Compound Initial Concentration Degradation (%) Defluorination (%) Conditions Reference
PFOA Not specified 96.5 95.7 With 45 mM periodate, 120 min ultrasound nih.gov
Ammonium (B1175870) Perfluorooctanoate (APFO) 46.4 µmol/L 35.5 6.73 Ultrasound alone, 120 min nih.gov

Membrane Filtration Technologies

Membrane filtration technologies have emerged as highly effective methods for the removal of per- and polyfluoroalkyl substances (PFAS) from water. olympianwatertesting.com These processes utilize semi-permeable membranes to separate contaminants from the water source. olympianwatertesting.com Specifically for PFAS remediation, high-pressure membrane processes like reverse osmosis and nanofiltration are considered among the most promising techniques due to their high rejection rates for a wide range of PFAS compounds, including both long- and short-chain variants. nih.gov

Reverse osmosis (RO) and nanofiltration (NF) are pressure-driven membrane processes that can achieve high rejection rates for most PFAS species. amtaorg.com These technologies have been demonstrated to be highly effective, with removal efficiencies often exceeding 90% and in some cases, up to 99%. nih.govepa.gov RO, operating at higher pressures than NF, has tighter membranes and generally exhibits higher removal rates. epa.gov Studies have confirmed that RO and NF membranes can effectively remove over 97% of most PFAS derived from sources like aqueous film-forming foam (AFFF). nih.gov The U.S. Environmental Protection Agency (EPA) has identified both reverse osmosis and nanofiltration as "Best Available Technologies" (BATs) for meeting the Maximum Contaminant Levels (MCLs) for certain PFAS in drinking water. epa.gov

While highly effective, a primary challenge associated with RO and NF is the management of the concentrate or brine stream, which contains the rejected PFAS at elevated concentrations. amtaorg.comepa.gov This concentrated waste stream requires further treatment or proper disposal to prevent recontamination of the environment. saltworkstech.com Typically, about 80% of the incoming water passes through the membrane as treated permeate, while the remaining 20% becomes a concentrated reject stream. epa.govadec-innovations.com

The effectiveness of these technologies can be influenced by the specific PFAS compound, water chemistry, and membrane properties. olympianwatertesting.com However, their ability to physically separate a broad range of PFAS from water makes them a vital tool in the remediation of aqueous contamination. nih.gov

Interactive Table: Performance of Membrane Filtration Technologies for PFAS Removal

TechnologyTypical Removal EfficiencyKey AdvantagesKey Challenges
Reverse Osmosis (RO) >99% for many PFAS olympianwatertesting.comnih.govamtaorg.comExtremely high removal of a wide range of PFAS, including short-chains epa.govtetratech.comHigh energy consumption; produces a concentrated brine waste stream that requires management epa.govsaltworkstech.com
Nanofiltration (NF) >90% for many PFAS nih.govepa.govLower energy consumption compared to RO waterandwastewater.comProduces a concentrate waste stream; may be less effective for smaller, short-chain PFAS compared to RO epa.govsaltworkstech.com

In Situ and Ex Situ Remediation Approaches

Remediation of PFAS-contaminated sites can be broadly categorized into in situ (in place) and ex situ (removed for treatment) approaches. itrcweb.org In situ methods treat contaminants within the subsurface, while ex situ techniques involve the excavation of contaminated media (soil, sediment) or pumping of groundwater for above-ground treatment. itrcweb.org

The remediation of PFAS-contaminated soil and sediment presents significant challenges due to the strong carbon-fluorine bond and the tendency of these compounds to persist in the environment. nih.gov

Immobilization and Stabilization (In Situ) : This approach aims to reduce the mobility and bioavailability of PFAS in soil and sediment, thereby preventing their migration to groundwater or uptake by plants and animals. nih.gov This is often achieved by mixing amendments into the contaminated soil. enviro.wiki Activated carbon is a common amendment that has been shown in bench-scale tests to reduce the leachability of PFAS from soils by over 99% when mixed in at a 1% to 5% ratio by weight. enviro.wiki Colloidal activated carbon can also be injected into the subsurface to coat soil particles, effectively immobilizing PFAS. regenesis.com

Excavation and Disposal (Ex Situ) : This is a straightforward method that involves the physical removal of contaminated soil and sediment, which is then transported to a designated landfill. enviro.wikijohnfhuntregeneration.co.uk However, there are growing concerns among landfill operators regarding the acceptance of PFAS-containing waste due to future liability issues. enviro.wiki Furthermore, potential regulatory changes designating certain PFAS as hazardous substances could limit the number of landfills permitted to accept such waste. enviro.wiki

Soil Washing (Ex Situ) : This technique uses physical or chemical methods to separate PFAS from the soil matrix. johnfhuntregeneration.co.uk While it can be effective, the process often requires large volumes of washing fluids or solvents and is energy-intensive. fehrgraham.com

Thermal Treatment (Ex Situ) : Incineration at high temperatures (>1,100°C) is a destructive technology capable of mineralizing PFAS compounds. enviro.wiki This method can be applied to excavated soils. johnfhuntregeneration.co.uk However, it is an energy-intensive and costly process. fehrgraham.com A key concern with thermal treatment is the potential for incomplete combustion and the formation of harmful byproducts if not properly controlled. nih.gov

Interactive Table: Comparison of Soil and Sediment Remediation Methodologies for PFAS

MethodologyApproachDescriptionAdvantagesDisadvantages
Immobilization In SituAmendments like activated carbon are mixed with soil to bind PFAS, reducing mobility. nih.govCost-effective alternative to excavation; minimizes site disruption. battelle.orgLong-term effectiveness is still being studied; does not destroy the contaminant. researchgate.net
Excavation & Disposal Ex SituContaminated soil is physically removed and transported to a landfill. johnfhuntregeneration.co.ukRelatively simple and rapid removal of contaminant mass from a site.High cost; potential for future liability; diminishing landfill availability. enviro.wiki
Soil Washing Ex SituUses liquids (with or without additives) to scrub contaminants from the soil. johnfhuntregeneration.co.ukCan reduce the volume of contaminated material requiring disposal.Energy-intensive; generates contaminated wastewater that requires treatment. fehrgraham.com
Thermal Treatment Ex SituHigh temperatures are used to destroy PFAS in excavated soil. enviro.wikiDestructive technology that can permanently eliminate PFAS. itrcweb.orgHigh energy consumption and cost; potential for harmful air emissions if not controlled. fehrgraham.com

Treating PFAS-contaminated groundwater is a critical component of site remediation. While conventional pump-and-treat systems have been widely used, several innovative approaches are being developed and implemented.

Pump-and-Treat with Advanced Adsorbents : This common ex situ method involves pumping contaminated groundwater to the surface for treatment. fehrgraham.com While granular activated carbon (GAC) is the most studied treatment, ion exchange (IX) resins are also highly effective, particularly for short-chain PFAS. epa.govadec-innovations.com Ion exchange systems can have a higher adsorption capacity compared to GAC. saltworkstech.com

In Situ Filtration Barriers : An innovative in situ approach involves injecting colloidal activated carbon (CAC) into the aquifer to create a permeable reactive barrier. regenesis.comfehrgraham.com As groundwater flows through this barrier, PFAS are adsorbed onto the carbon-coated aquifer materials, effectively stopping their migration. regenesis.com This method avoids the costs and waste generation associated with above-ground pump-and-treat systems. regenesis.com

Advanced Oxidation Processes (AOPs) : AOPs are destructive technologies that use highly reactive radicals to break down PFAS compounds. johnfhuntregeneration.co.uk While still emerging, technologies like electrochemical oxidation and supercritical water oxidation (SCWO) show promise for the complete destruction of PFAS in extracted groundwater. tetratech.comnih.gov

Theoretical and Computational Modeling of Octyl Pentadecafluorooctanoate Environmental Behavior

Environmental Fate and Transport Models (e.g., Multimedia Models)

Table 1: Key Parameters for Multimedia Environmental Fate Models

ParameterDescriptionRelevance to Octyl pentadecafluorooctanoate (B1229875)
Vapor PressureThe pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases.Influences the partitioning of the compound into the atmosphere and its potential for long-range atmospheric transport.
Water SolubilityThe maximum concentration of a substance that can dissolve in water at a given temperature.Determines the concentration of the compound in the aqueous phase and its mobility in surface water and groundwater.
Octanol-Water Partition Coefficient (Kow)The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.Indicates the tendency of the compound to bioaccumulate in organisms and adsorb to organic matter in soil and sediment.
Henry's Law ConstantThe ratio of the partial pressure of a substance in the gas phase to its concentration in the aqueous phase.Governs the exchange of the compound between water bodies and the atmosphere.
Degradation Half-life (in air, water, soil)The time it takes for the concentration of a substance to decrease by half due to degradation processes.Determines the persistence of the compound in different environmental compartments.

Molecular Dynamics Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the behavior of molecules and their interactions at an atomic level. mdpi.comabo.fi For surfactants like Octyl pentadecafluorooctanoate, MD simulations can provide valuable insights into their behavior at interfaces, such as the air-water or oil-water interface. These simulations can reveal how the molecules orient themselves at the interface, the density profiles of different parts of the molecule across the interface, and the interactions with surrounding water or oil molecules. mdpi.comnih.gov

For instance, MD simulations of sodium octanoate micelles in water have been used to analyze the structure of the hydrophobic core, the distribution of counter-ions, and the penetration of water into the micelle. abo.fi Similar simulations for this compound would involve creating a simulation box containing the surfactant molecules and water, and then solving Newton's equations of motion for all the atoms in the system. The results could predict the formation of micelles, the structure of the surfactant monolayer at the air-water interface, and how the fluorinated tail and the octyl headgroup arrange themselves to minimize energy. This information is critical for understanding its surface activity and its behavior in environmental systems where interfaces play a key role, such as in aerosols and at the surface of water bodies. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are widely used to predict the properties of chemicals when experimental data is unavailable. For a compound like this compound, QSPR models could be used to estimate key environmental parameters required for fate and transport modeling, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is collected.

Molecular Descriptor Calculation: Numerical descriptors that represent the chemical structure of the molecules in the dataset are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the property.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

While specific QSPR models for this compound are not detailed in the provided search results, the general approach would be applicable. By using a database of structurally similar perfluorinated compounds with known environmental parameters, a QSPR model could be developed to predict these parameters for this compound.

Prediction of Micellization Behavior in Aqueous Systems

The formation of micelles, which are aggregates of surfactant molecules in a solution, is a critical aspect of the environmental behavior of surfactants like this compound. The critical micelle concentration (CMC) is the concentration at which micelles begin to form, and it is an important parameter for understanding the partitioning and transport of the surfactant.

Predictive models for micellization behavior can range from simple empirical relationships to more complex thermodynamic models. For fluorinated surfactants, molecular-thermodynamic models have been developed to predict their micellization behavior. These models consider the various contributions to the free energy of micellization, including the transfer of the hydrophobic tail from the aqueous phase to the micellar core, the interactions between the headgroups at the micelle surface, and the interfacial tension at the micelle-water interface.

Computational Tools for Biodegradation Pathway Prediction

Computational tools can be used to predict the potential biodegradation pathways of a chemical compound. These tools often use a knowledge-based approach, where a set of biotransformation rules derived from experimental data is applied to the target molecule to predict its likely metabolites.

Several computational tools are available for predicting biodegradation pathways, such as the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System. These systems contain extensive databases of microbial catabolic reactions and pathways. By inputting the structure of this compound, these tools could predict potential enzymatic reactions that might lead to its degradation.

Given the high stability of the perfluorinated chain, it is expected that the primary sites for initial enzymatic attack would be the ester linkage and the non-fluorinated octyl chain. Potential initial biotransformations could include hydrolysis of the ester bond, leading to the formation of pentadecafluorooctanoic acid and octanol, followed by the subsequent degradation of these products. However, the perfluorinated chain is known to be highly resistant to microbial degradation. ncsu.edu

Table 2: Predicted Initial Biodegradation Products of this compound

Initial CompoundPredicted TransformationPredicted Products
This compoundEster HydrolysisPentadecafluorooctanoic acid, Octanol

Sustainable Chemistry and Green Alternatives Research for Fluorinated Esters

Design and Synthesis of Environmentally Benign Alternatives to Octyl Pentadecafluorooctanoate (B1229875)

The search for alternatives to long-chain fluorinated esters like Octyl pentadecafluorooctanoate is driven by increasing regulatory pressure and consumer demand for safer products. Research efforts are concentrated on several key areas:

Short-Chain Fluorinated Alternatives: A primary strategy has been the replacement of long-chain (C8) chemistry with shorter-chain (C6 or C4) fluorinated compounds. These alternatives are generally less bioaccumulative and have shorter half-lives in the environment. However, concerns about their long-term environmental and health impacts are still being investigated.

Fluorine-Free Alternatives: A growing area of research is the development of completely fluorine-free alternatives that can provide similar performance characteristics, such as water and oil repellency. These include:

Silicone-based polymers: These can offer good water repellency and are used in various applications.

Hydrocarbon-based waxes and polymers: These are often used in coatings and finishes to provide water resistance.

Bio-based polymers: Materials derived from renewable resources such as plant oils, cellulose, and chitosan are being explored as sustainable alternatives. kit.edu

Perfluoropolyethers (PFPEs): These compounds are being investigated as potentially safer replacements for long-chain perfluoroalkyl substances. nih.gov PFPEs have shown promise in providing high performance with potentially lower toxicity and bioaccumulation potential. nih.gov

Alternative Type Examples Advantages Challenges
Short-Chain Fluorinated CompoundsPerfluorohexane-based substancesLess bioaccumulative than long-chain counterpartsStill persistent; long-term effects under scrutiny
Silicone-Based PolymersPolydimethylsiloxane (PDMS)Good water repellency, thermal stabilityMay not match the oil repellency of fluorinated compounds
Hydrocarbon-Based WaxesParaffin wax, polyethylene waxReadily available, low costLower performance in high-demand applications
Bio-Based PolymersChitosan, modified starch, polylactic acid (PLA)Renewable, potentially biodegradablePerformance and durability can be limiting factors
Perfluoropolyethers (PFPEs)Various proprietary formulationsHigh performance, potentially lower toxicityHigher cost, synthesis can be complex

Assessment of Degradability and Persistence for New Chemistries

A critical aspect of developing safer alternatives is the thorough assessment of their environmental fate. The persistence of the carbon-fluorine bond is a key reason for the environmental problems associated with compounds like this compound.

Standardized tests are used to evaluate the biodegradability of new chemical substances. These tests typically measure the conversion of the organic carbon in the chemical to carbon dioxide by microorganisms over a specific period. For a chemical to be considered readily biodegradable, it must typically achieve a high level of mineralization (e.g., >60%) within a 28-day window.

The perfluoroalkyl chains of long-chain fluorinated esters are highly resistant to microbial degradation. nih.gov Research into the degradation of these compounds often focuses on advanced oxidation processes or other chemical treatments, as biological degradation is extremely slow. The degradation of fluorotelomer-based substances is a potential source of perfluorocarboxylic acids (PFCAs) in the environment. regulations.gov

Life Cycle Assessment (LCA) for Fluorinated Compounds and Substitutes

Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling.

For fluorinated compounds like this compound and their alternatives, an LCA would consider:

Cradle-to-Gate: The environmental impacts of producing the chemical, including the energy and raw materials consumed and the waste generated during synthesis.

Use Phase: The potential for release into the environment during the use of products containing the chemical.

End-of-Life: The fate of the chemical after the product is disposed of, including its potential to leach from landfills or be released during incineration.

LCA studies have been conducted on perfluorooctanoic acid (PFOA), the carboxylic acid corresponding to the perfluorinated chain in this compound. usask.caresearchgate.netlancs.ac.uknih.gov These studies highlight that the application and waste management stages are significant contributors to the environmental release of these substances. usask.canih.gov A framework to incorporate PFAS into LCA has been proposed, which is crucial for evaluating their human health and environmental impacts. foodpackagingforum.org

LCA Stage Key Considerations for this compound Considerations for Alternatives
Raw Material & Synthesis Energy-intensive fluorination processes, use of hazardous reagents.Use of renewable vs. fossil fuel-based feedstocks, energy efficiency of synthesis.
Use Phase Release from consumer and industrial products (e.g., textiles, food packaging).Performance and durability affecting product lifespan and replacement frequency.
End-of-Life Persistence in landfills, potential for formation of other PFAS during incineration.Biodegradability in composting facilities, recyclability, potential for release of harmful substances.

Policy and Regulatory Science Implications for Sustainable Fluorinated Chemistry

The growing body of scientific evidence on the risks associated with long-chain fluorinated compounds has led to significant policy and regulatory actions globally.

The Stockholm Convention on Persistent Organic Pollutants (POPs): This international environmental treaty aims to eliminate or restrict the production and use of POPs. Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds have been listed in Annex A to the Convention, which calls for their elimination. This has significant implications for long-chain fluorinated esters like this compound, which can be considered PFOA-related compounds.

European Union (EU) Regulations: The EU has implemented stringent regulations on PFAS through its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation. The production and placing on the market of PFOA and its salts have been severely restricted.

United States Environmental Protection Agency (EPA): The EPA has taken action to address PFAS contamination, including establishing health advisories for PFOA and PFOS in drinking water and developing a strategic roadmap to address PFAS. wikipedia.org In 2016, the FDA revoked regulations authorizing the use of long-chain PFAS in food packaging. hklaw.com

These regulatory actions are a major driver for the chemical industry to invest in research and development of safer and more sustainable alternatives to long-chain fluorinated compounds. The trend is clearly towards phasing out these persistent chemicals and moving towards greener and more sustainable chemistry. nih.gov

Q & A

Basic Research Questions

Q. What experimental designs are optimal for synthesizing octyl pentadecafluorooctanoate and confirming its structure?

  • Methodology : Use a Box-Behnken design (BBD) to optimize reaction parameters (e.g., temperature, catalyst ratio, reaction time) for esterification between pentadecafluorooctanoic acid and octanol. Include triplicates at the central point to assess reproducibility .
  • Structural Confirmation : Employ NMR (¹⁹F and ¹H) to verify fluorinated chain integrity and ester linkage formation. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₅H₁₇F₁₅O₂, theoretical m/z 622.04) .

Q. How can researchers quantify this compound in environmental matrices?

  • Analytical Workflow :

  • Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples.
  • Detection : LC-MS/MS with a reverse-phase C8 column and negative ionization mode. Use MRM transitions specific to the molecular ion (e.g., m/z 621 → 369 for fragmentation) .
  • Calibration : Prepare standards in methanol/water (70:30 v/v) with a linear range of 0.1–100 ng/mL (R² ≥ 0.995) .

Advanced Research Questions

Q. What are the thermodynamic and kinetic challenges in studying this compound’s micelle formation in polar solvents?

  • Methodology :

  • Conduct surface tension measurements using a pendant drop tensiometer to determine critical micelle concentration (CMC) in urea-water mixtures.
  • Apply fluorescence spectroscopy with pyrene as a probe to assess micelle micropolarity changes.
  • Use Arrhenius plots to calculate activation energy for micellization (e.g., 25–45 kJ/mol in 6 M urea) .
    • Data Interpretation : Compare CMC values across solvents to evaluate urea’s disruptive effects on fluorocarbon aggregation .

Q. How do conflicting analytical results arise in this compound stability studies, and how can they be resolved?

  • Case Example : Discrepancies in thermal degradation profiles from TGA (weight loss at 200°C) vs. GC-MS (decomposition products detected at 150°C).
  • Resolution Strategy :

  • Perform multivariate analysis (e.g., PCA) to identify confounding variables (e.g., oxygen presence, heating rate).
  • Validate with synchrotron X-ray diffraction to monitor structural changes in real time .

Q. What advanced techniques characterize this compound’s interactions with co-solvents in sunscreen formulations?

  • Experimental Design :

  • Use Central Composite Design (CCD) to evaluate interactions between this compound, avobenzone, and lipid-based stabilizers.
  • Measure in vitro SPF via UV-transmittance analysis with a solar simulator (e.g., 290–400 nm) .
    • Key Parameters : Monitor phase separation via dynamic light scattering (DLS) and chemical stability via HPLC-UV at λ = 254 nm .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?

  • Root Causes :

  • Variability in test organisms’ lipid content (e.g., zebrafish vs. Daphnia magna).
  • Differences in exposure media (e.g., synthetic freshwater vs. natural water with organic matter).
    • Mitigation : Standardize protocols using OECD Test Guideline 305 and report lipid-normalized BAFs .

Q. How can researchers address inconsistencies in this compound’s octanol-water partition coefficient (log Kow)?

  • Best Practices :

  • Use slow-stirring method (OECD 123) instead of shake-flask to avoid microemulsion formation.
  • Validate with COSMO-RS simulations to predict log Kow values and compare with experimental data .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE Requirements :

  • Respiratory protection : NIOSH-approved N95 masks for aerosolized particles.
  • Gloves : Silver Shield®/4H® laminated gloves (permeation resistance > 8 hours).
    • Waste Disposal : Incinerate at ≥ 1100°C with alkaline scrubbers to minimize HF emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.